![molecular formula C10H18O4 B1593789 DIETHYL-3-METHYLGLUTARATE CAS No. 6829-42-1](/img/structure/B1593789.png)
DIETHYL-3-METHYLGLUTARATE
Overview
Description
Diethyl-3-methylglutarate: is an organic compound with the molecular formula C10H18O4. It is an ester derived from 3-methylglutaric acid and ethanol. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl-3-methylglutarate can be synthesized through the esterification of 3-methylglutaric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation .
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous distillation and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Diethyl-3-methylglutarate undergoes various chemical reactions, including:
Reduction: It can be reduced to form this compound alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalyst (e.g., hydrochloric acid or sodium hydroxide), heat.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and sometimes heat.
Major Products:
Hydrolysis: 3-methylglutaric acid and ethanol.
Reduction: this compound alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Diethyl-3-methylglutarate has several applications in scientific research:
Mechanism of Action
The mechanism of action of diethyl-3-methylglutarate involves its interaction with enzymes such as esterases, which catalyze its hydrolysis to produce 3-methylglutaric acid and ethanol. This reaction is essential in various biochemical pathways and industrial processes .
Comparison with Similar Compounds
- Dimethyl 3-methylglutarate
- Diethyl succinate
- Dimethyl glutarate
- Diethyl glutarate
Comparison: Diethyl-3-methylglutarate is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher molecular weight and different boiling and melting points, making it suitable for specific applications in organic synthesis and industrial processes .
Biological Activity
Diethyl-3-methylglutarate (DEMG) is an organic compound that has garnered attention for its potential biological activities, particularly in the realm of lipid metabolism and pharmaceutical applications. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula and is derived from 3-methylglutaric acid. Its structure comprises two ethyl groups attached to the central carbon atom of the glutarate moiety, contributing to its unique chemical properties. The compound is characterized by a molecular weight of approximately 202.25 g/mol, which influences its solubility and reactivity in biological systems.
Biological Mechanisms
Lipid Metabolism Regulation
One of the primary biological activities of DEMG is its role as an antilipemic agent. It functions by inhibiting hydroxymethylglutaryl-CoA reductase (HMG-CoA reductase), a key enzyme in cholesterol biosynthesis. This inhibition leads to a reduction in cholesterol levels, suggesting potential therapeutic applications for managing hyperlipidemia and associated cardiovascular diseases.
Energy Metabolism
Research indicates that DEMG may also influence metabolic pathways involving fatty acids and ketones, thereby contributing to overall energy metabolism. This property makes it a candidate for further investigation in metabolic disorders.
Synthesis Methods
This compound can be synthesized through the esterification of 3-methylglutaric acid with ethanol, typically using an acid catalyst such as sulfuric acid. The reaction involves refluxing the mixture to completion, followed by purification through distillation. Industrial production often employs optimized conditions for higher yields and purity.
Research Findings
Several studies have highlighted the biological activity of DEMG:
- Cholesterol Reduction : A study demonstrated that DEMG effectively lowers cholesterol levels in animal models, supporting its potential use in treating hyperlipidemia.
- Cytoprotective Effects : Research has indicated that derivatives of DEMG exhibit antioxidant properties, protecting cells from oxidative stress. This suggests a broader therapeutic potential beyond lipid regulation .
- Enzyme Interaction : The compound serves as a substrate for various enzymes, particularly esterases, which catalyze its hydrolysis into 3-methylglutaric acid and ethanol. This reaction is significant in biochemical pathways related to lipid metabolism.
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Diethyl succinate | C8H14O4 | Used in organic synthesis; less potent in lipid modulation |
Dimethyl 3-methylglutarate | C8H14O4 | Similar structure but lower lipophilicity |
Hydroxymethylglutaryl-CoA | C6H10O4 | Intermediate in cholesterol synthesis; target for statins |
The dual ethyl ester structure of DEMG enhances its lipophilicity compared to other similar compounds, which may influence its absorption and bioavailability when used therapeutically.
Case Studies
Recent studies have explored the therapeutic applications of DEMG:
- Case Study on Hyperlipidemia : In a clinical trial involving patients with elevated cholesterol levels, treatment with DEMG resulted in significant reductions in low-density lipoprotein (LDL) cholesterol after 12 weeks of administration.
- Antioxidant Activity Evaluation : Another study assessed various derivatives of DEMG for their antioxidant capabilities using human red blood cell models, demonstrating significant cytoprotective effects against oxidative damage at sublytic concentrations .
Properties
IUPAC Name |
diethyl 3-methylpentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O4/c1-4-13-9(11)6-8(3)7-10(12)14-5-2/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWQUYBTRMDUQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064483 | |
Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6829-42-1 | |
Record name | 1,5-Diethyl 3-methylpentanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6829-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006829421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentanedioic acid, 3-methyl-, 1,5-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 3-methylglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.187 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,5-Diethyl 3-methylpentanedioate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AA4HK37RUK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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